Fmoc-L-beta-homoisoleucine

Catalog No.
S1768384
CAS No.
193954-27-7
M.F
C22H25NO4
M. Wt
367.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-beta-homoisoleucine

CAS Number

193954-27-7

Product Name

Fmoc-L-beta-homoisoleucine

IUPAC Name

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1

InChI Key

VHZUUIWBAYOCDD-VBKZILBWSA-N

SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-beta-homoisoleucine;193954-27-7;Fmoc-beta-Homoile-OH;Fmoc-beta-Hoile-OH;(3R,4S)-3-(Fmoc-amino)-4-methylhexanoicacid;Fmoc--Homoile-OH;Fmoc-|A-Homoile-OH;Fmoc-L-?-Homoisoleucine;Fmoc-L-|A-homoisoleucine;SCHEMBL119195;03671_FLUKA;MolPort-000-162-473;ZINC2386816;CF-327;AKOS016003206;AJ-35384;AK-89155;AM803448;KB-52093;TR-009013;FT-0653047;ST24047276;V1050

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-beta-homoisoleucine (Fmoc-β-homoIle-OH) is a modified amino acid used in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides and proteins in a step-wise manner. Fmoc-β-homoIle-OH functions as a building block in this process, incorporating the β-homoisoleucine (β-Ile) amino acid into the peptide chain.

Structural Modifications and Functional Implications

β-Ile differs from the standard isoleucine (Ile) by having an additional methylene group inserted between the alpha (α) and beta (β) carbons of its side chain. This seemingly minor structural change can have significant functional consequences for the resulting peptide []. Studies have shown that incorporating β-Ile residues can:

  • Enhance the stability of the peptide: The additional methylene group in β-Ile can increase the conformational rigidity of the peptide backbone, making it more resistant to proteolytic degradation (breakdown by enzymes) [, ]. This property can be advantageous for designing peptides with longer half-lives in the body, potentially improving their therapeutic efficacy.
  • Modulate peptide-protein interactions: The altered side chain of β-Ile can influence how the peptide interacts with other molecules, such as proteins. This can be useful for designing peptides with specific binding affinities for target proteins, which is crucial for developing drugs and other therapeutic agents [].

Applications in Peptide Design and Discovery

Due to its potential to improve peptide stability and modulate interactions, Fmoc-β-homoIle-OH finds application in various areas of scientific research, including:

  • Development of peptide-based drugs: Researchers are exploring the use of β-Ile-containing peptides for various therapeutic purposes, such as developing new antibiotics, hormones, and enzyme inhibitors [].
  • Design of functional peptides for biomaterials: β-Ile can be incorporated into peptides used to create biomaterials with specific properties, such as improved cell adhesion or controlled drug release [].
  • Studying protein-peptide interactions: By incorporating β-Ile into specific positions within a peptide, scientists can gain insights into how peptides interact with their target proteins at the molecular level [].

XLogP3

4.3

Wikipedia

Fmoc-L-beta-homoisoleucine

Dates

Modify: 2023-08-15

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